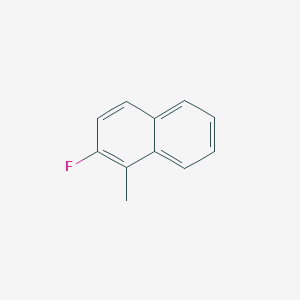
2-Fluoro-1-methylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1-methylnaphthalene is an organic compound with the molecular formula C11H9F It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and a methyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methylnaphthalene typically involves the fluorination of 1-methylnaphthalene. One common method includes the reaction of 1-bromo-2-methylnaphthalene with n-butyllithium in tetrahydrofuran and hexane at -78°C, followed by the addition of N-fluorobis(benzenesulfon)imide . This method yields the desired product with a high degree of purity.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more robust and scalable methods. One such method includes the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl, which is then fluorinated using a tertiary amine bidentate ligand and metallic copper in an aprotic solvent . This method is advantageous due to its simplicity and the avoidance of toxic reagents.
化学反应分析
Types of Reactions: 2-Fluoro-1-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoro-naphthoquinones.
Reduction: Reduction reactions can yield fluoro-naphthalenes with different substitution patterns.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoro-naphthoquinones, while substitution reactions can produce a variety of fluoro-substituted naphthalenes.
科学研究应用
2-Fluoro-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 2-Fluoro-1-methylnaphthalene involves its interaction with various molecular targets. In oxidation reactions, the compound reacts with hydroxyl radicals to form adducts, which can further react to produce dicarbonyl compounds . The specific pathways and intermediates depend on the reaction conditions and the presence of other reagents.
相似化合物的比较
1-Fluoro-2-methylnaphthalene: Similar in structure but with the fluorine and methyl groups swapped.
2-Fluoronaphthalene: Lacks the methyl group, making it less sterically hindered.
1-Methylnaphthalene: Lacks the fluorine atom, resulting in different reactivity and properties.
Uniqueness: 2-Fluoro-1-methylnaphthalene is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .
属性
CAS 编号 |
703-47-9 |
|---|---|
分子式 |
C11H9F |
分子量 |
160.19 g/mol |
IUPAC 名称 |
2-fluoro-1-methylnaphthalene |
InChI |
InChI=1S/C11H9F/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 |
InChI 键 |
JEAFTYNSKBPJOT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=CC=CC=C12)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


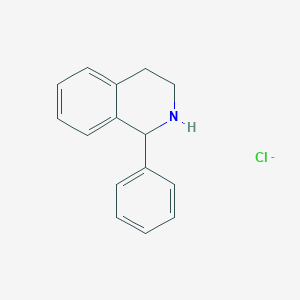
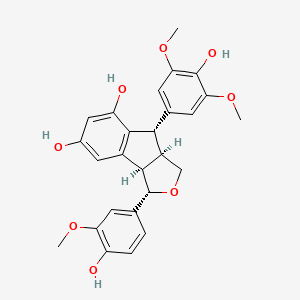
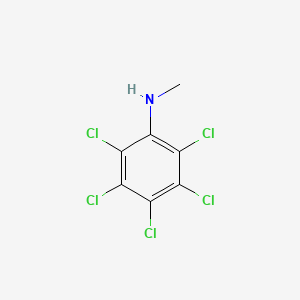
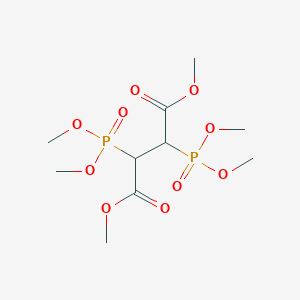
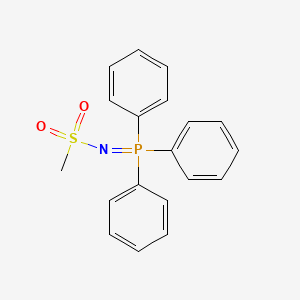
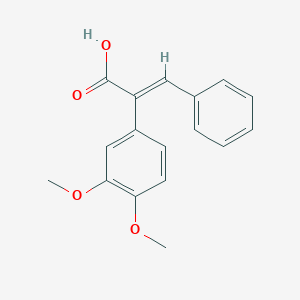

![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
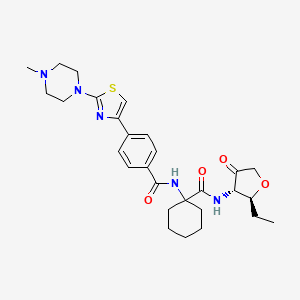
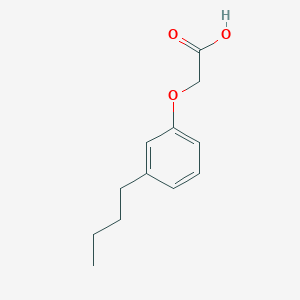
![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

